molecular formula C21H21N7S3 B12394728 Cox-2/15-lox-IN-1

Cox-2/15-lox-IN-1

Cat. No.: B12394728
M. Wt: 467.6 g/mol
InChI Key: ZZPGKCHSCRXXCO-VULFUBBASA-N
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Description

Cox-2/15-lox-IN-1 is a dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/15-lox-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Cox-2/15-lox-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced forms of the compound, as well as various substituted derivatives .

Scientific Research Applications

Cox-2/15-lox-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Cox-2/15-lox-IN-1 exerts its effects by inhibiting the activity of COX-2 and 15-LOX enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators. Similarly, 15-LOX catalyzes the formation of leukotrienes, which also play a role in inflammation. Inhibition of 15-LOX by this compound further reduces inflammation. The compound’s dual inhibition mechanism provides a synergistic effect, making it a potent anti-inflammatory agent .

Comparison with Similar Compounds

Cox-2/15-lox-IN-1 is unique in its ability to inhibit both COX-2 and 15-LOX enzymes simultaneously. This dual inhibition sets it apart from other compounds that target only one of these enzymes. Similar compounds include:

This compound’s dual inhibition of COX-2 and 15-LOX provides a broader anti-inflammatory effect compared to compounds that target only one enzyme, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C21H21N7S3

Molecular Weight

467.6 g/mol

IUPAC Name

1-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylideneamino]-3-phenylthiourea

InChI

InChI=1S/C21H21N7S3/c1-14(26-27-19(29)23-15-8-4-3-5-9-15)12-22-20-25-18(13-31-20)28-17-11-7-6-10-16(17)24-21(28)30-2/h3-11,13H,12H2,1-2H3,(H,22,25)(H2,23,27,29)/b26-14+

InChI Key

ZZPGKCHSCRXXCO-VULFUBBASA-N

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=CC=C1)/CNC2=NC(=CS2)N3C4=CC=CC=C4N=C3SC

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)CNC2=NC(=CS2)N3C4=CC=CC=C4N=C3SC

Origin of Product

United States

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